molecular formula C23H30O5S B13359330 tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate

tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate

Cat. No.: B13359330
M. Wt: 418.5 g/mol
InChI Key: KYMDQSYQIMWLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate: is an organic compound with the molecular formula C22H30O4S. It is a derivative of benzoic acid and contains a tert-butyl ester group and a tosyloxy (p-toluenesulfonate) group. This compound is often used in organic synthesis due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate typically involves the esterification of 4-(5-hydroxypentyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The hydroxyl group is then converted to a tosyloxy group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate moiety can undergo oxidation to form benzoic acid derivatives.

Common Reagents and Conditions:

    Substitution: Tosyl chloride, pyridine, nucleophiles (amines, thiols, alkoxides)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

  • Substituted benzoates
  • Alcohol derivatives
  • Benzoic acid derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with biological activity.

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate involves the reactivity of its functional groups. The tosyloxy group is a good leaving group, making the compound reactive towards nucleophilic substitution. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts or specific reaction conditions.

Comparison with Similar Compounds

    tert-Butyl 4-(5-hydroxypentyl)benzoate: Lacks the tosyloxy group, making it less reactive in substitution reactions.

    tert-Butyl 4-(5-bromopentyl)benzoate: Contains a bromine atom instead of a tosyloxy group, leading to different reactivity and applications.

    tert-Butyl 4-(5-chloropentyl)benzoate: Similar to the bromine derivative but with chlorine, affecting its reactivity and use in synthesis.

Uniqueness: tert-Butyl 4-(5-(tosyloxy)pentyl)benzoate is unique due to the presence of the tosyloxy group, which is a versatile leaving group in organic synthesis. This makes it particularly useful in the preparation of a wide range of derivatives through nucleophilic substitution reactions.

Properties

Molecular Formula

C23H30O5S

Molecular Weight

418.5 g/mol

IUPAC Name

tert-butyl 4-[5-(4-methylphenyl)sulfonyloxypentyl]benzoate

InChI

InChI=1S/C23H30O5S/c1-18-9-15-21(16-10-18)29(25,26)27-17-7-5-6-8-19-11-13-20(14-12-19)22(24)28-23(2,3)4/h9-16H,5-8,17H2,1-4H3

InChI Key

KYMDQSYQIMWLHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2=CC=C(C=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.